molecular formula C13H15NO2 B100540 1(2H)-Quinolinecarboxylic acid, isopropyl ester CAS No. 17718-20-6

1(2H)-Quinolinecarboxylic acid, isopropyl ester

Cat. No. B100540
CAS RN: 17718-20-6
M. Wt: 217.26 g/mol
InChI Key: XBPMXUYSYAIPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Quinolinecarboxylic acid, isopropyl ester, also known as quinaldine isopropyl ester, is a chemical compound with the molecular formula C12H13NO2. It is a pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ether, benzene, and chloroform. Quinaldine isopropyl ester is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds. It has also found applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This property has been exploited in scientific research to study the interaction of proteins with DNA.
Biochemical and Physiological Effects:
Quinaldine isopropyl ester has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. Quinaldine isopropyl ester has also been found to exhibit cytotoxicity towards cancer cells and has been suggested as a potential anticancer agent.

Advantages and Limitations for Lab Experiments

Quinaldine isopropyl ester has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also exhibits unique properties that make it useful in scientific research. However, 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester has some limitations as well. It is a toxic compound and needs to be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester. One potential direction is to explore its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to optimize its cytotoxicity towards cancer cells. Another potential direction is to investigate its potential as a fluorescent probe for studying the interactions of proteins with DNA. Quinaldine isopropyl ester has unique properties that make it a promising candidate for further scientific research.

Synthesis Methods

Quinaldine isopropyl ester is synthesized by the reaction of isopropyl alcohol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields quinolinecarboxylic acid, which is then esterified with isopropyl alcohol to produce 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester.

Scientific Research Applications

Quinaldine isopropyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to DNA. Quinaldine isopropyl ester has also been used as a precursor for the synthesis of various organic compounds such as quinoline derivatives, which have been found to exhibit antimicrobial and anticancer properties.

properties

CAS RN

17718-20-6

Product Name

1(2H)-Quinolinecarboxylic acid, isopropyl ester

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

propan-2-yl 2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3

InChI Key

XBPMXUYSYAIPTR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)N1CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)OC(=O)N1CC=CC2=CC=CC=C21

Other CAS RN

17718-20-6

synonyms

1(2H)-Quinolinecarboxylic acid isopropyl ester

Origin of Product

United States

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